molecular formula C20H24N4O5S B10979392 2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B10979392
M. Wt: 432.5 g/mol
InChI Key: SILUVYOYOLFCJQ-UHFFFAOYSA-N
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Description

2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a combination of pyrimidine, sulfonamide, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

    Formation of the Pyrimidine Derivative: This involves the reaction of appropriate starting materials under controlled conditions to form the 2,6-dimethylpyrimidine core.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Carbamoylation: The sulfonamide intermediate is further reacted with an isocyanate to form the carbamoyl group.

    Cyclohexanecarboxylic Acid Introduction: Finally, the compound is coupled with cyclohexanecarboxylic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the sulfonamide and carbamoyl groups.

    Bensulfuron-methyl: A sulfonylurea herbicide with a similar sulfonamide structure but different functional groups.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains the pyrimidine core with different substituents.

Uniqueness

2-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H24N4O5S/c1-12-11-18(22-13(2)21-12)24-30(28,29)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20(26)27/h7-11,16-17H,3-6H2,1-2H3,(H,23,25)(H,26,27)(H,21,22,24)

InChI Key

SILUVYOYOLFCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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